molecular formula C7H7O5P B083315 3-Phosphonobenzoic acid CAS No. 14899-31-1

3-Phosphonobenzoic acid

Cat. No. B083315
CAS RN: 14899-31-1
M. Wt: 202.1 g/mol
InChI Key: ZKKXCRILZNBJJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-phosphonobenzoic acid-based materials often involves hydrothermal reactions with metal precursors. For instance, Rueff et al. (2008) demonstrated the formation of isostructural layered materials with Mn and Co by reacting 3-phosphonobenzoic acid with metal salts under hydrothermal conditions. These materials feature free carboxylic acid groups in their interlayer spaces, highlighting the acid's role in building complex structures (Rueff et al., 2008).

Molecular Structure Analysis

The molecular structure of 3-phosphonobenzoic acid allows for the formation of diverse hybrid materials. For example, the coordination of its phosphonic and carboxylic groups with zinc leads to different materials under varying pH conditions, as shown in the synthesis of zinc phosphonocarboxylates with zeolitic topologies, demonstrating the adaptability of its molecular structure in creating various inorganic-organic frameworks (Mingli Deng et al., 2013).

Chemical Reactions and Properties

3-Phosphonobenzoic acid participates in complex chemical reactions leading to the formation of materials with unique properties. Its reaction with different metal ions and under varying conditions illustrates its versatility in chemical synthesis. For instance, its hydrothermal reaction with MnCl2 or Co(NO3)2 forms isostructural layered materials, showcasing its ability to engage in chemical reactions that lead to structurally diverse materials (Rueff et al., 2008).

Physical Properties Analysis

The physical properties of 3-phosphonobenzoic acid-derived materials, such as thermal stability and luminescence, are significant for their applications. For example, the thermal stability of Eu(4-phosphonobenzoate) up to 510 degrees Celsius and its specific luminescence properties highlight the impact of 3-phosphonobenzoic acid on the physical characteristics of hybrid materials (J. Rueff et al., 2009).

Chemical Properties Analysis

The chemical versatility of 3-phosphonobenzoic acid is evidenced by its ability to form complex materials with varying chemical properties. Its reactions can lead to the formation of structures with distinct chemical functionalities, such as the different coordination modes observed with zinc, which result in materials with specific chemical behaviors suitable for diverse applications (Mingli Deng et al., 2013).

Scientific Research Applications

1. Preparation of Zinc Phosphonocarboxylate Frameworks

  • Summary of Application: 3-Phosphonobenzoic acid (3-H3pbc) is used as an extended 4-connected ligand to build zeolite-like metal–organic frameworks (ZMOFs). These ZMOFs have zeolitic topologies of MER and RHO .
  • Methods of Application: The controlled assembly of Zn2+ with ligand 3-H3pbc results in two distinct structures, namely [Zn(3-pbc)]·H3O·0.5H2O and Zn2.5(3-pbc)2(H2O)·nS . The framework consists of double crankshaft chains formed by alternating ZnO4 and O3PC tetrahedra that are cross-linked by 3-pbc to generate a three-dimensional zeolitic open-framework .
  • Results or Outcomes: The study resulted in the creation of two distinct structures with zeolitic topologies of MER and RHO .

2. Antibacterial Applications of Silver-Based Coordination Polymers

  • Summary of Application: 3-Phosphonobenzoic acid is used in the preparation of silver-based metal-organic frameworks (Ag-MOFs) for antibacterial applications .
  • Methods of Application: The three-dimensional structure of the silver-MOFs, Ag6(m-O3PC6H4CO2)2, MOF-1 has been prepared through the hydrothermal reaction of Ag(NO3) and m-phosphonobenzoic acid .
  • Results or Outcomes: The study on the antibacterial efficacy and mechanism of Ag-MOFs can provide a better basis for its clinical application and, meanwhile, open up a novel strategy for the preparation of more advanced Ag-contained materials with antibacterial characteristics .

Safety And Hazards

The safety data sheet for 3-Phosphonobenzoic acid indicates that it is a hazardous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H314-H290 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-phosphonobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O5P/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKXCRILZNBJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325127
Record name 3-Phosphonobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phosphonobenzoic acid

CAS RN

14899-31-1
Record name NSC408732
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Record name 3-Phosphonobenzoic acid
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Record name 3-Phosphonobenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JM Rueff, V Caignaert, S Chausson, A Leclaire… - 2008 - Wiley Online Library
… In this paper, we report the use of a heterobifunctional organic precursor [3-phosphonobenzoic acid (2)] possessing a rigid structure to synthesize hybrid materials involving three …
C Fang, Z Chen, X Liu, Y Yang, M Deng, L Weng… - Inorganica Chimica …, 2009 - Elsevier
… In this article, we report the pH-dependent synthesis and characterization of four divalent metal complexes based on 3-phosphonobenzoic acid ligand: [Pb(Hpbc)] (1), [Pb 3 (pbc) 2 (H 2 …
Number of citations: 32 www.sciencedirect.com
JM Rueff, O Perez, V Caignaert, G Hix… - Inorganic …, 2015 - ACS Publications
… Three new silver-based metal organic framework materials were prepared from either 4-phosphonobenzoic acid or 3-phosphonobenzoic acid. These materials exhibit different …
Number of citations: 40 pubs.acs.org
JM Rueff, V Caignaert, A Leclaire, C Simon… - …, 2009 - pubs.rsc.org
… We report here the use of 3-phosphonobenzoic acid I (Scheme 1) which is a rigid and … 3-Phosphonobenzoic acid, which has been synthesized following a reported procedure, 14 …
Number of citations: 38 pubs.rsc.org
JM Rueff, O Perez, A Leclaire, H Couthon‐Gourvès… - 2009 - Wiley Online Library
… On our side, we have investigated the use of 3-phosphonobenzoic acid as a rigid organic building block.[21] The use of this rigid organic precursor has also been illustrated by the …
D Luo, H He, H Jing, Y Ling, Y Jia, Y Yang, X Liu… - Dalton …, 2023 - pubs.rsc.org
… as [Ln(m-Hpbc)(mH2pbc)(H2O)] (Ln = Eu, Tb, YxEu1-x and YxTb1-x; m-pbc = 3-phosphonobenzoic acid), were synthesized by hydrothermal method. Furthermore, a top-down method …
Number of citations: 3 pubs.rsc.org
JM Rueff, A Leclaire, PA Jaffrès - Solid state sciences, 2009 - Elsevier
… For instance, when 3-phosphonobenzoic acid reacts with Zn(II) at low pH, a layered … material obtained from a rare earth metal and 3-phosphonobenzoic acid. Our choice was focused on …
Number of citations: 15 www.sciencedirect.com
M Deng, X Liu, Q Zheng, Z Chen, C Fang, B Yue… - …, 2013 - pubs.rsc.org
… In this work, a similar ligand, 3-phosphonobenzoic acid (3-H 3 pbc) was used as a ligand to construct zinc phosphonocarboxylate frameworks. 3-pbc also acts as a fairly rigid ligand and …
Number of citations: 12 pubs.rsc.org
H He, P Zhang, Y Ling, Z Chen, Y Zhou - ChemPlusChem, 2016 - Wiley Online Library
… Diamond in the MOF: Three zinc(II) phosphonocarboxylates have been solvothermally synthesised by using 3-phosphonobenzoic acid as a ligand to generate unique topologies (see …
JM Rueff, N Barrier, S Boudin, V Dorcet… - Dalton …, 2009 - pubs.rsc.org
… the influence of rigid polyfunctional building blocks 19 on the structure of resulting organic–inorganic hybrid materials, we have recently reported that 3-phosphonobenzoic acid allows …
Number of citations: 24 pubs.rsc.org

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